



Application Notes and Protocols for Targeted Tissue Delivery of MMI-0100

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Compound of Interest		
Compound Name:	MMI-0100	
Cat. No.:	B12785484	Get Quote

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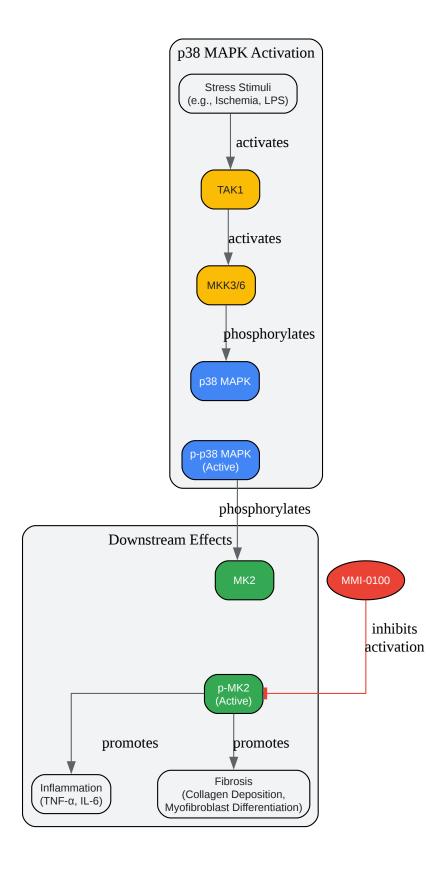
Introduction

MMI-0100 is a cell-permeant peptide inhibitor of MAPKAP kinase 2 (MK2), a key downstream effector in the p38 MAPK signaling pathway.[1][2] By inhibiting MK2, **MMI-0100** effectively modulates inflammatory and fibrotic processes, showing therapeutic potential in a variety of preclinical models, including cardiac fibrosis, pulmonary fibrosis, and vascular intimal hyperplasia.[1][2][3] These application notes provide detailed protocols for the targeted delivery of **MMI-0100** to specific tissues, a summary of its mechanism of action, and quantitative data from relevant preclinical studies.

Mechanism of Action: Inhibition of the p38/MK2 Signaling Pathway

MMI-0100 exerts its anti-inflammatory and anti-fibrotic effects by specifically inhibiting the activation of MK2. Under conditions of cellular stress or inflammation, the p38 MAPK is activated and, in turn, phosphorylates and activates MK2. Activated MK2 then phosphorylates a number of downstream targets, leading to the stabilization of pro-inflammatory cytokine mRNAs (e.g., TNF-α, IL-6) and the promotion of cellular processes that contribute to fibrosis. **MMI-0100** blocks the phosphorylation of MK2 by p38 MAPK, thereby preventing these downstream events. This targeted inhibition is advantageous as it avoids the broad and potentially toxic effects of upstream p38 MAPK inhibition.





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Caption: MMI-0100 inhibits the p38/MK2 signaling pathway.



Data Presentation: Efficacy of MMI-0100 in Preclinical Models

The following tables summarize the quantitative data from key preclinical studies demonstrating the efficacy of **MMI-0100** in various disease models and with different delivery methods.

Table 1: Efficacy of MMI-0100 in a Murine Model of Acute Myocardial Infarction

Delivery Method	Dosage	Treatment Duration	Key Finding	Reference
Intraperitoneal (IP) Injection	50 μg/kg/day	14 days	~50% reduction in cardiac fibrosis	
Nebulization (Inhalation)	100 μg/kg/day	14 days	Similar protection against systolic dysfunction as IP injection	_

Table 2: Efficacy of MMI-0100 in a Murine Model of Chronic Cardiac Fibrosis

Delivery Method	Dosage	Treatment Duration	Key Findings	Reference
Intraperitoneal (IP) Injection	50 μg/kg/day	30 weeks	Reduced cardiac fibrosis, decreased cardiac hypertrophy, and prolonged survival.	

Table 3: Efficacy of MMI-0100 in a Murine Model of Pulmonary Fibrosis



Delivery Method	Dosage	Treatment Duration	Key Finding	Reference
			Reversed previously	
Intraperitoneal			established	
(IP) Injection /	Not specified in	Not specified in	fibrosis and	
Nebulization	abstract	abstract	significantly	
(Inhalation)			decreased	
			circulating IL-6	
			levels.	

Experimental Protocols

The following are detailed protocols for the delivery of **MMI-0100** in preclinical research settings.

Protocol 1: Intraperitoneal (IP) Delivery of MMI-0100 in a Murine Model of Cardiac Fibrosis

This protocol is adapted from studies investigating the therapeutic effects of **MMI-0100** in a mouse model of acute myocardial infarction.

Materials:

- MMI-0100 peptide (YARAAARQARAKALARQLGVAA)
- Sterile Phosphate-Buffered Saline (PBS)
- Sterile 1 ml syringes with 27-30 gauge needles
- · Vortex mixer
- -80°C freezer

Procedure:

Preparation of MMI-0100 Solution:

Methodological & Application

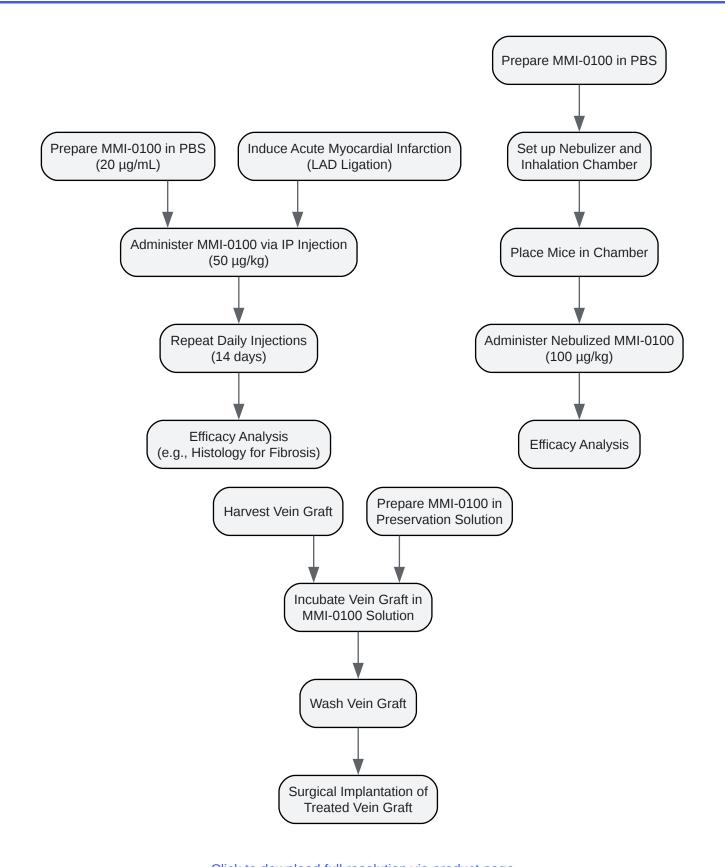




- Dissolve MMI-0100 peptide in sterile PBS to a final concentration of 20 μg/mL.
- Vortex gently to ensure complete dissolution.
- Prepare daily aliquots of the solution to avoid repeated freeze-thaw cycles.
- Store aliquots at -80°C and thaw immediately before use.
- Animal Model:
 - Induce acute myocardial infarction (AMI) in mice via permanent ligation of the left anterior descending (LAD) coronary artery.
- Administration of MMI-0100:
 - \circ Administer the first dose of **MMI-0100** (50 μ g/kg) via intraperitoneal injection within 30-60 minutes post-AMI.
 - \circ Continue daily IP injections of **MMI-0100** (50 µg/kg) for the duration of the study (e.g., 14 days).
 - \circ For a 25g mouse, the injection volume would be 62.5 μ L of the 20 μ g/mL solution.

Workflow Diagram:





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References

- 1. MMI-0100 inhibits cardiac fibrosis in myocardial infarction by direct actions on cardiomyocytes and fibroblasts via MK2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MMI-0100 inhibits cardiac fibrosis in myocardial infarction by direct actions on cardiomyocytes and fibroblasts via MK2 inhibition PubMed [pubmed.ncbi.nlm.nih.gov]
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